(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including an isopropyl group, a 1,3,4-oxadiazole ring, a piperidine ring, a methyl group, a pyrrole ring, and a thiazole ring. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The presence of multiple heterocyclic rings (1,3,4-oxadiazole, pyrrole, and thiazole) in the compound could contribute to its stability and reactivity. These rings often participate in pi stacking interactions and hydrogen bonding, which could be relevant in its interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar heterocyclic rings could enhance its solubility in polar solvents . The exact properties would need to be determined experimentally.Scientific Research Applications
Molecular Interaction and Conformational Analysis
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, known for its potent and selective antagonism for the CB1 cannabinoid receptor, has been studied for its molecular interaction and conformational dynamics. Through the AM1 molecular orbital method, various conformations were analyzed, highlighting the significance of the N1 aromatic ring moiety and the potential contributions of the pyrazole C3 substituent to antagonist or inverse agonist activity based on receptor interactions (Shim et al., 2002).
Heterocyclic Cores in Histamine H3 Receptor Antagonists
A study focused on synthesizing small molecules with heterocyclic cores for affinity at the human histamine H3 receptor revealed compounds with high affinity and selectivity. These compounds featured diverse central hetero-aromatic linkers, demonstrating the versatility and potential of incorporating heterocyclic structures in therapeutic agents (Swanson et al., 2009).
Metabolic Pathways and Conjugation Reactions
The metabolism of 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine was investigated, revealing complex biotransformation pathways involving oxidation and conjugation reactions. This study highlights the intricate metabolic processes associated with heterocyclic compounds and their potential implications in drug design and pharmacokinetics (Johnson et al., 2008).
Antimicrobial Activity of Heterocyclic Derivatives
Research on 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives incorporating piperidine or pyrrolidine rings demonstrated strong antimicrobial activity. This underscores the therapeutic potential of heterocyclic compounds in addressing microbial resistance and developing new antimicrobial agents (Krolenko et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-12(2)16-21-22-17(26-16)14-6-10-23(11-7-14)18(25)15-13(3)20-19(27-15)24-8-4-5-9-24/h4-5,8-9,12,14H,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDMTDHFZQQPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)C4=NN=C(O4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.